molecular formula C19H20FN3O3S B2799713 N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260916-05-9

N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2799713
CAS No.: 1260916-05-9
M. Wt: 389.45
InChI Key: ZMOWYCGABPYWPW-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide (CAS 1260916-05-9) is a synthetic small molecule with a molecular formula of C19H21FN3O3S and a molecular weight of 390.45 g/mol . This compound is built around a thieno[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates a 4-fluoro-2-methylphenyl group and a 2-methylpropyl (isobutyl) side chain, which are likely to influence its bioavailability and target binding affinity. Thienopyrimidine derivatives are frequently investigated for their potent biological activities, including efficacy against various cancer cell lines and specific oncogenes, making them valuable templates in oncology and drug discovery research . The specific substitution pattern on this molecule suggests it is designed for high-value biological screening and hit-to-lead optimization campaigns. It is offered for research use only (RUO) and is strictly intended for laboratory investigations, not for diagnostic, therapeutic, or personal use. Researchers can procure this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-11(2)9-23-18(25)17-15(6-7-27-17)22(19(23)26)10-16(24)21-14-5-4-13(20)8-12(14)3/h4-8,11,17H,9-10H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSNKNZSHXLBKW-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thieno[3,2-d]pyrimidine core, which is known for its pharmacological properties. The presence of a fluorinated aromatic ring enhances its lipophilicity and potentially affects its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The proposed mechanism involves:

  • Inhibition of Cell Proliferation: Studies have shown that related fluorinated compounds can induce apoptosis in sensitive cancer cells by interacting with key cellular pathways. For instance, fluorinated benzothiazoles have been reported to bind covalently to cytochrome P450 enzymes (CYPs), leading to the formation of DNA adducts that trigger cell death .
  • Metabolic Activation: The metabolic conversion of these compounds into reactive intermediates appears crucial for their biological activity. This activation often results in enhanced binding to macromolecules within cancer cells .

Case Studies

A study focusing on fluorinated derivatives demonstrated that specific modifications in the chemical structure could lead to improved efficacy against resistant cancer cell lines. For example:

  • Fluorinated Benzothiazoles: These compounds showed potent antiproliferative activity without a biphasic dose-response curve, indicating a more predictable therapeutic window compared to their non-fluorinated counterparts .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Key considerations include:

  • Absorption and Distribution: The compound's lipophilicity suggests favorable absorption characteristics; however, detailed studies are needed to elucidate its bioavailability in vivo.
  • Toxicological Profile: Preliminary investigations into related compounds indicate that while some exhibit significant anticancer properties, they may also possess toxic effects at higher concentrations. Careful dose optimization is crucial for minimizing adverse effects while maximizing therapeutic efficacy.

Comparative Biological Activity Table

Compound NameStructure TypeAnticancer ActivityMechanism of Action
N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-...Thieno[3,2-d]pyrimidineModerateCYP-mediated activation
5F 203 (Fluorinated Benzothiazole)BenzothiazoleHighDNA adduct formation
DF 203 (Unfluorinated)BenzothiazoleLowDirect cytotoxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thieno[3,2-d]pyrimidine Core
Compound Name Substituent at Position 3 Acetamide Side Chain Key Properties Reference
Target Compound 2-methylpropyl (isobutyl) N-(4-fluoro-2-methylphenyl) Balanced lipophilicity (LogP ~3.2*); moderate metabolic stability
2-[3-(4-Fluorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide 4-fluorobenzyl N-(3-methoxypropyl) Higher polarity (LogP ~2.5) due to methoxypropyl; increased aqueous solubility
N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide Phenyl N-(2-chloro-4-methylphenyl) Enhanced lipophilicity (LogP ~3.8); potential CYP450 inhibition due to chlorine

Key Insights :

  • Fluorine in the acetamide side chain reduces oxidative metabolism compared to chlorine (), which may lower toxicity risks .
Variations in Acetamide Linkage and Aromatic Moieties
Compound Name Acetamide Substituent Core Structure Biological Activity (if reported) Reference
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide N-(4-phenoxyphenyl) Pyrimidinone-thioether Moderate COX-2 inhibition (IC₅₀ ~1.2 µM)
N-{4-[4-(4-fluorophenyl)-1-methylimidazol-5-yl]-2-pyridyl}acetamide dihydrate N-(pyridyl) with fluorophenyl-imidazole Imidazole-pyridine Potent p38 MAPK inhibition (IC₅₀ = 12 nM)
Target Compound N-(4-fluoro-2-methylphenyl) Thieno[3,2-d]pyrimidine Predicted kinase inhibition (e.g., CK1δ, IC₅₀ ~50 nM*)

Key Insights :

  • The N-(4-fluoro-2-methylphenyl) group in the target compound balances electron-withdrawing (fluorine) and electron-donating (methyl) effects, optimizing π-π stacking and hydrogen bonding .
  • Thioether-linked analogs () exhibit lower metabolic stability than acetamide derivatives due to sulfur oxidation susceptibility .
Electronic and Structural Effects via NMR Analysis
  • highlights that substituents in Region A (positions 39–44) and Region B (positions 29–36) of similar thienopyrimidines alter chemical shifts (Δδ up to 0.5 ppm), indicating electronic perturbations. For the target compound, the isobutyl group likely induces minor deshielding in Region A compared to bulkier aryl substituents .

Research Findings and Pharmacological Implications

  • Metabolic Stability: Fluorine in the target compound reduces CYP3A4-mediated oxidation compared to non-fluorinated analogs (e.g., ) .
  • Solubility : The 3-methoxypropyl side chain in improves aqueous solubility (2.1 mg/mL) vs. the target compound (0.8 mg/mL*), critical for oral bioavailability .
  • Kinase Inhibition: Thieno[3,2-d]pyrimidines with isobutyl groups (e.g., the target compound) show higher selectivity for CK1δ over CDK2 due to steric complementarity .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

The synthesis typically involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidine core and subsequent functionalization. Key steps include:

  • Use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent for nucleophilic substitution reactions to attach the 2-methylpropyl group .
  • Temperature control (e.g., 60–80°C) to optimize yield and minimize side products during acetamide coupling .
  • Purification via column chromatography or recrystallization, validated by HPLC (>95% purity) .

Example Reaction Table :

StepReagents/ConditionsYield (%)
CyclizationK₂CO₃, acetone, 70°C65–70
Acetamide couplingDMF, 80°C, 12h50–55

Q. Which spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Confirm regiochemistry of the thienopyrimidine core and substituent positions (e.g., fluorophenyl group) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., observed [M+H]⁺ vs. calculated) .
  • IR spectroscopy : Identify carbonyl stretches (e.g., 1680–1720 cm⁻¹ for dioxo groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Key modifications : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) to assess impact on target binding .
  • In vitro assays : Use kinase inhibition or cytotoxicity screens (e.g., IC₅₀ values against cancer cell lines) .
  • Computational modeling : Perform molecular docking to predict interactions with enzymes like EGFR or PARP .

Example SAR Table :

AnalogSubstituent (R)IC₅₀ (μM)
Parent compound4-fluoro-2-methylphenyl0.8
Analog 13-chlorophenyl1.2
Analog 22-trifluoromethylphenyl0.5

Q. How can contradictory biological data (e.g., variable potency across studies) be resolved?

  • Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to explain potency drops .
  • Crystallography : Resolve 3D structures of compound-target complexes to identify binding inconsistencies .

Q. What strategies mitigate off-target effects in preclinical models?

  • Selectivity profiling : Screen against panels of related enzymes (e.g., 50-kinase panel) to identify cross-reactivity .
  • Pharmacophore masking : Introduce polar groups (e.g., hydroxyl) to reduce passive diffusion into non-target tissues .
  • Prodrug design : Modify the acetamide group to enhance target-specific activation .

Methodological Guidance

Q. How should researchers handle solubility challenges in in vivo studies?

  • Co-solvent systems : Use 10% DMSO + 40% PEG-400 in saline for intraperitoneal administration .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers to improve bioavailability .

Q. What computational tools are recommended for mechanistic studies?

  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability using AMBER or GROMACS .
  • ADMET prediction : Use SwissADME to estimate permeability, CYP inhibition, and toxicity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

  • Re-examine purification : Lower yields (e.g., 50% vs. 70%) may stem from inadequate chromatography gradient optimization .
  • Reaction monitoring : Use TLC or LC-MS to identify intermediate degradation and adjust reaction times .

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